molecular formula C12H14N2 B8698718 3-Cyclopropyl-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918874-07-4

3-Cyclopropyl-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No. B8698718
M. Wt: 186.25 g/mol
InChI Key: VYKMDCCFASVTHE-UHFFFAOYSA-N
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Patent
US07678795B2

Procedure details

MS (EI): 186.2 (M+), off-white crystalline solid. Prepared from bicyclo[2.2.1]heptane-2,3-dione, (2-cyclopropyl-2-oxo-ethyl)-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=O)[C:2]2=O.COP([CH2:16][C:17]([CH:19]1[CH2:21][CH2:20]1)=O)(=O)OC.O.[NH2:23][NH2:24]>>[CH:19]1([C:17]2[CH:16]=[C:3]3[C:2]([CH:1]4[CH2:7][CH:4]3[CH2:5][CH2:6]4)=[N:24][N:23]=2)[CH2:21][CH2:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C(C(CC1)C2)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.